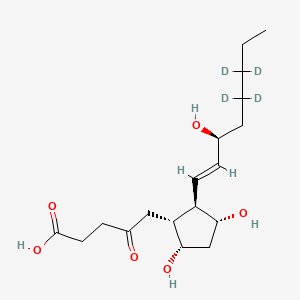

2,3-Dinor-6-keto Prostaglandin F1alpha-d4

Description

2,3-Dinor-6-keto Prostaglandin F1?-d4 is a major urinary prostacyclin metabolite. Prostacyclin is a potent vasodilator and platelet inhibitor produced by vascular endothelium. This compound is significantly higher in patients with severe atherosclerosis and evidence of platelet activation .

Properties

Molecular Formula |

C18H30O6 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6-tetradeuterio-3-hydroxyoct-1-enyl]cyclopentyl]-4-oxopentanoic acid |

InChI |

InChI=1S/C18H30O6/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24)/b8-6+/t12-,14+,15+,16+,17-/m0/s1/i3D2,4D2 |

InChI Key |

DNKGWNLXBRCUCF-TUSRUMNQSA-N |

Isomeric SMILES |

[2H]C([2H])(CC)C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely produced in specialized laboratories using advanced organic synthesis methods and stable isotope labeling techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Dinor-6-keto Prostaglandin F1?-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic pathways and biological functions.

Common Reagents and Conditions

Common reagents used in the reactions of 2,3-Dinor-6-keto Prostaglandin F1?-d4 include oxidizing agents, reducing agents, and various catalysts. Specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of 2,3-Dinor-6-keto Prostaglandin F1?-d4 include various metabolites that play crucial roles in biological processes, such as vasodilation and platelet inhibition .

Scientific Research Applications

2,3-Dinor-6-keto Prostaglandin F1?-d4 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of prostanoids and their metabolites.

Biology: Investigated for its role in biological processes, including vasodilation and platelet inhibition.

Industry: Utilized in the production of stable isotope-labeled compounds for research and development.

Mechanism of Action

2,3-Dinor-6-keto Prostaglandin F1?-d4 exerts its effects through the beta-oxidation of 6-keto Prostaglandin F1?, the non-enzymatic hydrolytic derivative of prostacyclin. This compound acts as a potent vasodilator and platelet inhibitor by targeting vascular endothelium and inhibiting platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

- 2,3-Dinor-11beta-prostaglandin F2 alpha

- 2,3-Dinor-6-oxoprostaglandin F1alpha

Uniqueness

2,3-Dinor-6-keto Prostaglandin F1?-d4 is unique due to its stable isotope labeling, which makes it particularly useful in analytical chemistry and research applications. Its role as a major urinary prostacyclin metabolite also distinguishes it from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.